Product packaging for 1,1,1,3,5-Pentachloropentane(Cat. No.:CAS No. 21141-97-9)

1,1,1,3,5-Pentachloropentane

Cat. No.: B15483013
CAS No.: 21141-97-9
M. Wt: 244.4 g/mol
InChI Key: VOYNPNFWGYZMAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1,1,1,3,5-Pentachloropentane (CAS: To be confirmed

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7Cl5 B15483013 1,1,1,3,5-Pentachloropentane CAS No. 21141-97-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

21141-97-9

Molecular Formula

C5H7Cl5

Molecular Weight

244.4 g/mol

IUPAC Name

1,1,1,3,5-pentachloropentane

InChI

InChI=1S/C5H7Cl5/c6-2-1-4(7)3-5(8,9)10/h4H,1-3H2

InChI Key

VOYNPNFWGYZMAA-UHFFFAOYSA-N

Canonical SMILES

C(CCl)C(CC(Cl)(Cl)Cl)Cl

Origin of Product

United States

Mechanistic Investigations of 1,1,1,3,5 Pentachloropentane Chemical Reactivity and Transformation

Fundamental Reaction Kinetics and Thermodynamics

The reactivity of 1,1,1,3,5-pentachloropentane is dictated by the presence of five chlorine atoms distributed across its five-carbon chain. The positions of these chlorine atoms—three on the terminal C1 carbon, one on the C3 carbon, and one on the terminal C5 carbon—create distinct electronic and steric environments that influence the kinetics and thermodynamics of its reactions.

Nucleophilic substitution reactions involve the replacement of a leaving group, in this case, a chloride ion, by a nucleophile. organic-chemistry.org The primary mechanisms for such reactions are the unimolecular (SN1) and bimolecular (SN2) pathways. youtube.com The preferred pathway is largely determined by the substitution of the carbon atom bearing the leaving group. youtube.com

At C1 (1,1,1-trichloroethyl group): The C1 carbon is a primary carbon, but it is part of a trichloromethyl group. This position is highly sterically hindered due to the three chlorine atoms, making a backside attack required for an SN2 reaction extremely difficult. youtube.com Furthermore, the formation of a primary carbocation for an SN1 reaction is energetically unfavorable. The strong electron-withdrawing inductive effect of the three chlorine atoms also destabilizes any developing positive charge on the adjacent carbon, further disfavoring an SN1 pathway. masterorganicchemistry.com Therefore, nucleophilic substitution at the C1 position is predicted to be extremely slow by either mechanism.

At C3 (secondary chloride): The C3 carbon is a secondary carbon, which can theoretically undergo substitution by either SN1 or SN2 pathways. youtube.com An SN2 reaction would be subject to moderate steric hindrance from the alkyl chain and the chlorine atom. An SN1 reaction would proceed through a secondary carbocation intermediate. The stability of this carbocation would be influenced by the electron-withdrawing effects of the chlorine atoms at C1 and C5. These factors suggest that while substitution at C3 is more plausible than at C1, it would still be relatively slow.

At C5 (primary chloride): The C5 carbon is a primary carbon, which typically favors the SN2 mechanism due to minimal steric hindrance. youtube.com However, the rate of this reaction would be influenced by the electronic effects of the chlorine atoms on the rest of the chain.

Carbon PositionPredicted Substitution PathwayRationale
C1Highly DisfavoredExtreme steric hindrance and electronic destabilization of carbocation.
C3Possible (SN1 or SN2)Secondary carbon, but subject to steric and electronic effects from other chlorine atoms.
C5SN2 FavoredPrimary carbon with the least steric hindrance among the chlorinated centers.

Elimination reactions, particularly dehydrochlorination, are common pathways for alkyl halides and often compete with nucleophilic substitution. These reactions typically proceed via E1 (unimolecular) or E2 (bimolecular) mechanisms.

Dehydrochlorination of this compound would involve the removal of a hydrogen atom and a chlorine atom from adjacent carbons to form an alkene.

Elimination involving C3 and C2/C4: The most likely position for elimination to occur is from the C3 position, with the removal of a proton from either C2 or C4. This would lead to the formation of 1,1,1,5-tetrachloropent-2-ene or 1,1,1,5-tetrachloropent-3-ene. The regioselectivity would be influenced by the stability of the resulting alkene (Zaitsev's rule) and the acidity of the protons on the adjacent carbons.

Elimination involving C5 and C4: Elimination involving the primary chloride at C5 and a proton from C4 would result in 1,1,1,3-tetrachloropent-4-ene.

The strong electron-withdrawing nature of the trichloromethyl group at C1 would increase the acidity of the protons at C2, potentially favoring elimination involving the C3 chloride to form 1,1,1,5-tetrachloropent-2-ene.

Isomerization and rearrangement are most commonly associated with reactions that proceed through a carbocation intermediate, such as SN1 and E1 reactions. masterorganicchemistry.com If a carbocation is formed at the C3 position during an SN1 or E1 reaction, it could potentially undergo a hydride shift from an adjacent carbon to form a more stable carbocation. However, the presence of electron-withdrawing chlorine atoms is likely to destabilize any nearby carbocations, making such rearrangements less favorable than in simple alkyl systems.

Oxidative Transformation Pathways

The oxidation of this compound would likely target the C-H bonds. The carbon-hydrogen bonds at C2 and C4 are the most susceptible to oxidation. Oxidation could potentially lead to the formation of ketones or carboxylic acids, depending on the reaction conditions and the oxidizing agent used. For instance, strong oxidation could cleave the carbon chain, while milder oxidation might lead to the formation of chlorinated ketones. The C1 carbon, lacking any C-H bonds, is resistant to oxidation.

Reductive Transformation Pathways, Including Reductive Dehalogenation

Reductive dehalogenation is a significant transformation pathway for polychlorinated alkanes. This process involves the replacement of a chlorine atom with a hydrogen atom, typically facilitated by a reducing agent. For this compound, reductive dehalogenation would likely occur sequentially. The C-Cl bonds at the C1 position (trichloromethyl group) would be particularly susceptible to reduction due to the cumulative electron-withdrawing effect of the three chlorine atoms, which polarizes the C-Cl bonds and makes them better leaving groups in a reductive process. The secondary chloride at C3 and the primary chloride at C5 would also be subject to reduction.

Chlorine PositionSusceptibility to Reductive DehalogenationRationale
C1HighThe cumulative inductive effect of three chlorine atoms polarizes the C-Cl bonds.
C3ModerateSecondary chloride.
C5ModeratePrimary chloride.

Photochemical Reactivity and Degradation Mechanisms

The photochemical reactivity of chlorinated alkanes is primarily driven by the photolytic cleavage of carbon-chlorine bonds. youtube.com The energy from ultraviolet (UV) radiation can be sufficient to break the C-Cl bond, leading to the formation of a carbon-centered radical and a chlorine radical.

For this compound, the C-Cl bonds at all positions (C1, C3, and C5) are susceptible to photolytic cleavage. The resulting radicals can then participate in a variety of secondary reactions, including:

Hydrogen abstraction: The carbon-centered radical can abstract a hydrogen atom from another molecule, leading to a less chlorinated alkane.

Reaction with oxygen: In the presence of oxygen, the carbon-centered radical can form a peroxy radical, initiating a cascade of oxidative degradation reactions.

Recombination: Radicals can recombine to form new C-C or C-Cl bonds.

Advanced Reaction Intermediates and Transition State Characterization

Extensive searches of scientific literature and chemical databases did not yield specific studies detailing the advanced reaction intermediates and transition state characterizations for this compound. Research focused explicitly on the mechanistic pathways, including the isolation or computational modeling of intermediates and transition states for this particular compound, does not appear to be readily available in the public domain.

Typically, the investigation of reaction mechanisms for compounds like polychlorinated alkanes involves a combination of experimental and computational methods. rsc.org Experimental techniques such as spectroscopy can be employed to identify transient species formed during a reaction. rsc.org Computational chemistry, particularly density functional theory (DFT), is a powerful tool for mapping reaction pathways, calculating the energies of intermediates and transition states, and elucidating the step-by-step mechanism of chemical transformations. researchgate.net

For similar molecules, such as other chlorinated hydrocarbons, dehydrochlorination is a common reaction pathway. researchgate.net Such reactions can proceed through various mechanisms, including concerted (E2) or stepwise (E1) pathways, each involving distinct transition states and the potential for carbocation or carbanion intermediates. rsc.org The characterization of these fleeting structures is crucial for a complete understanding of the reaction kinetics and selectivity.

Without dedicated studies on this compound, any discussion of its specific reaction intermediates and transition states would be speculative. Detailed research, including kinetic studies, product analysis, and computational modeling, would be required to provide scientifically accurate information for this particular compound.

Applications of 1,1,1,3,5 Pentachloropentane in Chemical Synthesis and Materials Science

Role as a Synthetic Intermediate

The presence of multiple chlorine atoms at specific positions on the pentane (B18724) backbone makes 1,1,1,3,5-pentachloropentane a versatile, though not widely explored, precursor for various organic compounds. The differential reactivity of the primary versus secondary chlorine atoms, and the influence of the electron-withdrawing trichloromethyl group, could allow for selective chemical transformations.

Precursor for Unsaturated Chlorinated Hydrocarbons

One of the most direct synthetic applications of polychlorinated alkanes is their conversion to unsaturated derivatives through dehydrochlorination. This elimination reaction, typically promoted by a base, would likely proceed with the removal of a hydrogen atom and a chlorine atom from adjacent carbons. In the case of this compound, several unsaturated products are conceivable, depending on the reaction conditions which would dictate which of the secondary chlorine atoms participates in the elimination.

The 1,1,1-trichloro group is generally stable to dehydrochlorination under conditions that would affect the secondary chlorides. acs.org Therefore, the reaction would likely involve the chlorine atoms at positions 3 and 5.

Table 1: Potential Dehydrochlorination Products of this compound

ReactantReagentPotential Products
This compoundBase (e.g., NaOH, KOH)1,1,1,5-Tetrachloro-2-pentene
1,1,1,3-Tetrachloro-4-pentene
1,1,1-Tetrachloro-1,3-pentadiene (via double dehydrochlorination)

These resulting unsaturated chlorinated hydrocarbons could serve as monomers for polymerization or as intermediates in the synthesis of more complex molecules. The presence of the remaining chlorine atoms would still allow for further functionalization.

Building Block for Specialized Polymer Monomers

The structure of this compound lends itself to modification into a bifunctional monomer suitable for polymerization. The highly chlorinated nature of the molecule suggests that polymers derived from it could exhibit valuable properties such as flame retardancy and chemical resistance. petronaftco.compenpet.com

A hypothetical pathway to a polymer monomer could involve the selective hydrolysis or substitution of the chlorine atoms at positions 3 and 5 to introduce reactive functional groups, such as hydroxyl or amino groups. The trichloromethyl group could either be retained to impart specific properties to the final polymer or be chemically modified in a separate step.

For instance, conversion of the secondary chlorides to diols would create a monomer that could be used in the synthesis of polyesters or polyurethanes. The significant chlorine content would be expected to enhance the flame-retardant properties of the resulting polymer. nih.govnih.gov

Utilization in Novel Material Development

The incorporation of highly chlorinated compounds into materials can impart a range of desirable properties. The high molar mass and the presence of polar C-Cl bonds in this compound suggest its potential use in the formulation of advanced functional materials and specialized solvents.

Integration into Advanced Functional Materials

Chlorinated paraffins are known to be effective flame retardants. nih.govthesuntek.com When incorporated into materials, they can release hydrogen chloride at high temperatures, which can inhibit combustion. penpet.com By analogy, this compound could be investigated as a flame-retardant additive in plastics and other polymers. Its relatively low volatility compared to shorter-chain chlorinated alkanes might be an advantage in certain applications.

Role in Specialized Solvents for Chemical Processes

Chlorinated hydrocarbons are generally effective solvents for a wide range of nonpolar and moderately polar organic compounds. wou.eduquora.com This is due to their ability to engage in van der Waals interactions and dipole-dipole interactions. This compound, being a liquid at room temperature (by inference from similar compounds), could potentially serve as a specialized solvent in certain chemical reactions.

Its non-polar nature would make it a suitable medium for reactions involving fats, oils, and other nonpolar reagents. libretexts.org The presence of the polar C-Cl bonds might also allow it to dissolve a wider range of solutes than purely nonpolar alkanes. stackexchange.com However, its use as a solvent would need to be carefully evaluated due to environmental and health considerations associated with many chlorinated hydrocarbons. wou.edu

Table 2: Predicted Physical Properties of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted Boiling Point (°C)
1-ChloropentaneC₅H₁₁Cl106.59108
1,5-DichloropentaneC₅H₁₀Cl₂141.04179
1,1,1-TrichloropentaneC₅H₉Cl₃175.48~180-200
This compound C₅H₇Cl₅ 244.37 ~240-260

Note: The boiling point for this compound is an estimate based on trends for similar compounds.

Catalytic Activity or Modulation in Specific Chemical Systems

The role of chlorinated hydrocarbons in catalytic processes is complex. In many cases, they are known to act as catalyst poisons, particularly for metal catalysts used in refining and hydrogenation processes. acs.org The chlorine atoms can bind strongly to the active sites of the catalyst, leading to deactivation.

However, in certain specific reactions, chlorinated compounds can act as promoters or co-catalysts. For example, in some Friedel-Crafts reactions, chlorinated alkanes can serve as a source of carbocations in the presence of a Lewis acid catalyst. The specific structure of this compound, with its varied C-Cl bonds, could theoretically lead to interesting reactivity in such systems.

Furthermore, the dehydrochlorination of this compound itself is a catalytic process, often employing a phase-transfer catalyst to facilitate the reaction between the organic substrate and an aqueous base. The study of catalysts for the selective dehydrochlorination of this molecule could be a fruitful area of research, leading to specific unsaturated building blocks.

Advanced Analytical Methodologies for 1,1,1,3,5 Pentachloropentane Detection and Quantification

Chromatographic Separation Techniques

Chromatography is a fundamental tool for isolating 1,1,1,3,5-pentachloropentane from other compounds, a critical step for accurate quantification and characterization. The choice of chromatographic technique is dictated by the compound's volatility and the nature of the sample matrix.

Gas Chromatography (GC) with Specialized Detectors (e.g., ECD, MS)

Gas chromatography (GC) is a primary technique for the analysis of volatile and semi-volatile compounds like this compound. The separation is achieved as the compound, carried by an inert gas, travels through a column containing a stationary phase.

Electron Capture Detector (ECD): Due to the presence of five chlorine atoms, this compound is highly electronegative, making the Electron Capture Detector (ECD) an exceptionally sensitive and selective detector for its analysis. wikipedia.orgscioninstruments.com The ECD operates by measuring a decrease in a constant electron current caused by the capture of electrons by electronegative analytes. chromatographyonline.com This detector is renowned for its ability to detect trace amounts of halogenated compounds, often achieving detection limits in the femtogram-per-second (fg/s) range. wikipedia.org The high selectivity of the ECD minimizes interference from non-halogenated background compounds. chromatographyonline.com

Mass Spectrometry (MS): When coupled with GC, mass spectrometry (MS) provides not only high sensitivity but also detailed structural information, making it a powerful tool for the definitive identification of this compound. science.gov The GC separates the compound from the sample mixture before it enters the mass spectrometer, which then ionizes the molecule and fragments it into a unique pattern. nih.gov This fragmentation pattern serves as a chemical fingerprint, allowing for unambiguous identification by comparing it to spectral libraries like those from the National Institute of Standards and Technology (NIST). nih.gov

DetectorPrinciple of OperationSelectivity for this compoundSensitivity
Electron Capture Detector (ECD) Measures the capture of electrons by electronegative compounds, leading to a decrease in detector current. wikipedia.orgHigh, due to the five chlorine atoms. scioninstruments.comVery high, capable of detecting femtogram levels. wikipedia.org
Mass Spectrometry (MS) Ionizes the compound and separates the resulting ions based on their mass-to-charge ratio, providing a unique fragmentation pattern. libretexts.orgHigh, provides structural confirmation.High, offers excellent detection limits. nih.gov

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Species

While GC is well-suited for volatile compounds, High-Performance Liquid Chromatography (HPLC) is the method of choice for non-volatile or thermally labile species. In HPLC, a liquid mobile phase carries the sample through a column packed with a stationary phase. basicmedicalkey.com For a compound like this compound, which is volatile, HPLC would not typically be the primary analytical method. However, if it were part of a complex mixture containing non-volatile components or if derivatization was employed to enhance detection, HPLC could be utilized. The technique is highly precise and can be readily automated for routine analysis. basicmedicalkey.com

Two-Dimensional Gas Chromatography (GC×GC)

For highly complex samples where one-dimensional GC may not provide sufficient separation, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced resolution. nih.gov This technique employs two columns with different stationary phases, providing a more detailed separation of the sample components. researchgate.net GC×GC coupled with a detector like time-of-flight mass spectrometry (ToF-MS) is particularly powerful for resolving co-eluting compounds and identifying trace analytes in intricate matrices. nih.gov This advanced method maximizes separation, which can be crucial for distinguishing isomers or analyzing samples with a high background of interfering substances. nih.gov

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for the definitive structural confirmation of this compound, providing detailed information about its molecular structure and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of a molecule, including the differentiation of isomers. nih.gov By analyzing the magnetic properties of atomic nuclei, NMR can provide information about the chemical environment of each atom.

For this compound, ¹H NMR and ¹³C NMR spectra would reveal the number of unique proton and carbon environments, respectively. The chemical shifts, splitting patterns (due to spin-spin coupling), and integration values in the ¹H NMR spectrum would provide detailed information about the connectivity of the hydrogen atoms in the molecule. docbrown.info This data is crucial for distinguishing this compound from its other isomers, such as 1,2,3,4,5-pentachloropentane or 1,1,2,3,4-pentachloropentane, as each isomer will produce a unique NMR spectrum. nih.govnih.gov

Mass Spectrometry (MS) for Fragmentation Analysis and Isotopic Profiling

As mentioned in the context of GC-MS, mass spectrometry is a key technique for structural elucidation through the analysis of fragmentation patterns. libretexts.org When a molecule of this compound is ionized in the mass spectrometer, it breaks apart in a predictable manner, forming a series of fragment ions. The masses of these fragments provide clues about the original structure of the molecule. youtube.com

The presence of chlorine atoms also leads to a characteristic isotopic pattern in the mass spectrum. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. This results in a distinctive cluster of peaks for the molecular ion and any chlorine-containing fragments, which can aid in the identification of the compound and the determination of the number of chlorine atoms in each fragment.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a powerful non-destructive approach for the structural elucidation of this compound. These methods probe the vibrational modes of the molecule's constituent bonds, yielding a unique spectral fingerprint.

Infrared (IR) Spectroscopy The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its carbon-hydrogen (C-H) and carbon-chlorine (C-Cl) bonds. The pentane (B18724) backbone gives rise to characteristic alkane absorptions. docbrown.info Specifically, C-H stretching vibrations of the methylene (B1212753) (-CH2-) and methyl (-CH3) groups are expected in the 2850-3000 cm⁻¹ region. weebly.com Bending vibrations for these groups would appear in the 1375-1470 cm⁻¹ range. docbrown.infoweebly.com

The presence of multiple chlorine atoms significantly influences the spectrum. The C-Cl stretching vibrations typically occur in the fingerprint region, broadly from 600 to 800 cm⁻¹. The exact position and intensity of these bands are sensitive to the substitution pattern, including the presence of the trichloromethyl (-CCl3) group. The region below 1500 cm⁻¹ is considered the fingerprint region, where the complex pattern of overlapping vibrations is unique to the molecule's specific structure. docbrown.info

Raman Spectroscopy Raman spectroscopy serves as a complementary technique to IR. While IR spectroscopy measures absorption, Raman spectroscopy measures the inelastic scattering of monochromatic light. For this compound, the symmetric vibrations of the carbon skeleton and the C-Cl bonds are often strong and well-defined in the Raman spectrum. Similar to IR, C-H stretching and bending modes are observable. nih.gov The symmetric stretching of the C-C bonds within the pentane chain would also produce characteristic Raman signals. The analysis of n-pentane has identified key vibrational modes, including CH3 and CH2 stretching and twisting, which provide a basis for interpreting the spectrum of its chlorinated derivatives. nih.gov

A summary of expected vibrational frequencies is presented below.

Table 1: Predicted Vibrational Frequencies for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Spectroscopy
C-H (in -CH₂-, -CH₃) Stretching 2850 - 3000 IR & Raman
C-H (in -CH₂-, -CH₃) Bending/Scissoring 1375 - 1470 IR & Raman
C-Cl Stretching 600 - 800 IR & Raman

Hyphenated Techniques for Complex Matrix Analysis

To analyze this compound in complex environmental or biological samples, separation techniques must be coupled with sensitive detection methods. chemijournal.com These "hyphenated techniques" are essential for isolating the target analyte from matrix interferences and providing definitive identification and quantification. springernature.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile organochlorine compounds. chemijournal.comnih.gov Due to its volatility, this compound is well-suited for GC analysis. The sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a long capillary column. ijarnd.com Low-polarity columns, such as those with a 5% diphenyl/95% dimethyl polysiloxane phase, are effective for separating chlorinated hydrocarbons. cromlab-instruments.es

Following separation, the analyte enters the mass spectrometer, which acts as a highly specific detector. Electron ionization (EI) is a common ionization method that fragments the molecule into a predictable pattern of ions, providing structural information and a definitive fingerprint for identification. nih.gov For enhanced sensitivity and selectivity, especially in complex matrices, tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry (HRMS) can be employed. rsc.orgnih.gov GC coupled with electron capture negative ion mass spectrometry (GC-ECNI-MS) is particularly sensitive for highly chlorinated compounds like chlorinated paraffins and can be applied to related molecules. nih.govnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) While GC-MS is often preferred for compounds like this compound, LC-MS offers an alternative, particularly for less volatile or thermally unstable analytes. rsc.org However, organochlorine compounds are generally non-polar and can be challenging to ionize effectively using common LC-MS interfaces like electrospray ionization (ESI). nih.govchromforum.org

Atmospheric pressure chemical ionization (APCI) is a more suitable ionization source for such compounds, as it is more efficient for analyzing non-polar molecules. chromforum.orgresearchgate.net LC-MS can be advantageous when analyzing a wide range of pollutants with varying polarities in a single run. nih.gov The development of novel interfaces, such as direct-electron ionization (Direct-EI), aims to bridge the gap, allowing for the generation of classic, library-searchable EI spectra from an LC separation. nih.gov

Table 2: Comparison of Hyphenated Techniques for Chlorinated Alkane Analysis

Feature Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separates volatile compounds in the gas phase. ijarnd.com Separates compounds in the liquid phase.
Applicability Excellent for volatile/semi-volatile, thermally stable compounds like chlorinated alkanes. chemijournal.comrsc.org Suitable for a wider range of polarities and thermally labile compounds. rsc.org
Ionization Typically Electron Ionization (EI), producing rich, library-searchable fragmentation spectra. nih.gov ESI is common but inefficient for non-polar organochlorines. APCI is more suitable. nih.govchromforum.org
Sensitivity High, especially with selective detectors (e.g., ECNI for chlorinated compounds). nih.gov Can achieve high sensitivity, but depends heavily on the analyte and ionization source. rsc.org

| Matrix Effects | Generally considered less prone to ion suppression/enhancement than LC-MS. | Can be significantly affected by matrix components suppressing the analyte signal. nih.gov |

Quantitative Analytical Method Validation and Quality Assurance Protocols

To ensure that data regarding this compound concentrations are reliable and fit for purpose, the analytical method used must be rigorously validated. csic.es Method validation is a process that demonstrates an analytical procedure is suitable for its intended use. ashdin.com International guidelines, such as those from the International Conference on Harmonisation (ICH), provide a framework for this process. europa.eu

Key validation parameters include:

Specificity/Selectivity : The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, matrix components). europa.eu This is often demonstrated by analyzing blank matrix samples and spiked samples to show a lack of interfering peaks at the analyte's retention time.

Linearity : The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A minimum of five concentration levels is typically recommended to establish linearity. europa.eu

Range : The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. europa.eu

Accuracy : The closeness of the test results obtained by the method to the true value. It is often assessed using recovery studies, where a known amount of analyte is added to a blank matrix and analyzed. ashdin.comijapbc.com

Precision : The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at three levels: repeatability (short-term, same conditions), intermediate precision (within-laboratory variations), and reproducibility (between-laboratory variations). ashdin.comeuropa.eu

Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is often estimated based on a signal-to-noise ratio of 3:1. europa.euijapbc.com

Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It is commonly established at a signal-to-noise ratio of 10:1. europa.euijapbc.com

Robustness : A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. ashdin.com

Quality assurance protocols involve the routine implementation of the validated method, including system suitability tests before each analytical batch, analysis of quality control (QC) samples at multiple concentration levels, and participation in proficiency testing schemes to ensure ongoing performance.

Table 3: Summary of Quantitative Method Validation Parameters

Parameter Description
Specificity Ability to measure the analyte in the presence of interferences. europa.eu
Linearity Proportionality of signal to analyte concentration over a range. europa.eu
Accuracy Closeness of measured value to the true value, often expressed as % recovery. ijapbc.com
Precision Agreement between replicate measurements, expressed as relative standard deviation (RSD). ashdin.com
LOD Lowest concentration that can be reliably detected (e.g., S/N ≥ 3). europa.eu
LOQ Lowest concentration that can be reliably quantified (e.g., S/N ≥ 10). europa.eu

| Robustness | Resilience of the method to small, deliberate changes in parameters. ashdin.com |

Non-Targeted Analytical Approaches for Related Halogenated Compounds

While targeted analysis is effective for quantifying known compounds like this compound, it cannot identify unexpected contaminants or transformation products. Non-targeted analysis (NTA) addresses this gap by using high-resolution mass spectrometry (HRMS) to screen samples for all detectable chemical signals, allowing for the discovery of novel or emerging pollutants. epa.govnist.gov

NTA is an exploratory approach that is particularly valuable for characterizing the complete "chemical space" of halogenated compounds in a sample. nist.govresearchgate.net The process typically involves acquiring full-scan mass spectra using techniques like GC-HRMS or LC-HRMS. nih.gov Specialized data processing software is then used to mine the complex datasets. For halogenated compounds, algorithms can search for characteristic isotopic patterns of chlorine (³⁵Cl/³⁷Cl) and bromine (⁷⁹Br/⁸¹Br) or use mass defect filtering to highlight potentially halogenated ions. researchgate.netnih.gov

Once a potential compound of interest is detected, its accurate mass measurement from HRMS allows for the generation of a probable molecular formula. Further identification can be achieved through fragmentation analysis (MS/MS) and comparison with spectral libraries or reference standards. nih.gov NTA has been successfully used to identify a wide range of halogenated contaminants in environmental matrices, including polychlorinated naphthalenes and mixed halogenated polycyclic aromatic hydrocarbons, demonstrating its power to uncover previously unknown risks. nih.govnih.gov This approach is complementary to targeted analysis; NTA can identify new chemicals of concern, which can then be incorporated into targeted methods for routine monitoring. epa.govresearchgate.net

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
Polychlorinated naphthalenes

Environmental Fate, Transport, and Degradation Pathways of 1,1,1,3,5 Pentachloropentane

Environmental Partitioning Behavior and Dynamics

The movement and distribution of a chemical in the environment are governed by its partitioning behavior between different environmental compartments such as air, water, soil, and sediment. wikipedia.org Key parameters that influence this partitioning include the Henry's Law constant (air-water partitioning) and the organic carbon-water (B12546825) partition coefficient (soil/sediment-water partitioning).

Air-Water and Soil-Water Partitioning

The partitioning of a chemical between air and water is described by Henry's Law, which is crucial for understanding its potential for atmospheric transport. scies.orghenrys-law.orgcopernicus.orgcopernicus.org For soil-water partitioning, the organic carbon-normalized partition coefficient (Koc) is a key indicator of a chemical's tendency to adsorb to soil and sediment, which in turn affects its mobility and bioavailability. ecetoc.orgnm.gov

Due to the lack of experimental data for 1,1,1,3,5-pentachloropentane, computed properties for structurally similar pentachloropentane isomers from PubChem are presented below to provide an estimation of its likely partitioning behavior.

Table 1: Computed Physicochemical Properties of Pentachloropentane Isomers

Property 1,2,3,4,5-Pentachloropentane 1,1,2,3,4-Pentachloropentane
Molecular Formula C₅H₇Cl₅ C₅H₇Cl₅
Molecular Weight 244.4 g/mol 244.4 g/mol
XLogP3-AA (Log Kow) 3.4 3.9
Hydrogen Bond Donor Count 0 0
Hydrogen Bond Acceptor Count 0 0
Rotatable Bond Count 3 3

Source: PubChem nih.govnih.gov

The relatively high estimated Log Kow values for these isomers suggest that this compound is likely to be hydrophobic and will tend to partition from water into organic phases, such as soil organic matter and lipids in organisms.

Sediment-Water Interactions and Sorption Studies

The interaction of chlorinated compounds with sediments is a critical aspect of their environmental fate, as sediments can act as both sinks and long-term sources of contamination. The sorption of organic compounds to sediments is strongly influenced by the organic carbon content of the sediment. nm.govnih.govmdpi.com For hydrophobic compounds like polychlorinated alkanes, sorption to sediment is a major process that removes them from the water column. nih.gov This process reduces their immediate bioavailability to water-dwelling organisms but can lead to the accumulation in benthic ecosystems. Over time, changes in environmental conditions can lead to the release of these sorbed compounds back into the water column.

Biotic Degradation Processes

The biological breakdown of chlorinated alkanes like this compound is a critical process determining their persistence in the environment. This degradation is primarily mediated by microorganisms that can utilize these compounds, often through complex enzymatic pathways. The structure of the molecule, including the carbon chain length and the position and number of chlorine atoms, significantly influences its susceptibility to microbial attack. nih.gov

Microbial Degradation Pathways and Microorganism Identification

Microorganisms have evolved various strategies to metabolize chlorinated hydrocarbons. These processes can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions, following distinct biochemical routes.

Aerobic Degradation: Under aerobic conditions, the initial activation of the inert alkane molecule is typically carried out by oxygenase enzymes. For chlorinated alkanes, this often involves a hydrolytic dehalogenation reaction. nih.gov The process generally proceeds as follows:

Oxidation: A terminal methyl group is oxidized to a primary alcohol.

Dehydrogenation: The alcohol is further oxidized to an aldehyde and then to a carboxylic acid. nih.gov

Dehalogenation: The critical step of cleaving the carbon-halogen bond can occur at different stages. Haloalkane dehalogenases are key enzymes that catalyze the hydrolytic conversion of a haloalkane to the corresponding alcohol. nih.gov

Beta-Oxidation: The resulting fatty acid can then enter central metabolic pathways like beta-oxidation. nih.gov

Several bacterial strains have been identified for their ability to degrade chlorinated alkanes. Notably, species from the genus Pseudomonas are frequently cited for their metabolic versatility. researchgate.netdp.tech For instance, Pseudomonas sp. strain 273 has been shown to possess an oxygenolytic dehalogenase capable of degrading middle-chain polychlorinated alkanes. nih.gov Research indicates that the position of chlorine atoms greatly affects degradation efficiency, with terminally chlorinated alkanes showing the highest dehalogenation yields. nih.gov Other identified degrading bacteria include species of Rhodococcus and Mycobacterium . researchgate.net

Anaerobic Degradation: In the absence of oxygen, a different set of microorganisms and enzymatic strategies are employed. Anaerobic degradation is particularly important in environments like sediments and deep groundwater. nih.gov The primary mechanism involves reductive dechlorination, where the chlorinated compound is used as an electron acceptor.

A common pathway is the fumarate (B1241708) addition mechanism . nih.gov In this process, the alkane is activated by its addition to a fumarate molecule, a reaction catalyzed by alkylsuccinate synthase. This initiates a degradation cascade that can lead to the complete mineralization of the alkane. nih.gov This has been observed in consortia of sulfate-reducing or denitrifying bacteria. nih.gov Archaea have also been identified as key players in the anaerobic oxidation of alkanes, using specific reductase enzymes. mpg.de

The table below summarizes key microorganisms and their degradation pathways for analogous chlorinated compounds.

Microorganism/GroupDegradation ConditionKey Pathway/EnzymeTarget Compound ClassReference
Pseudomonas sp. strain 273AerobicOxygenolytic dehalogenaseMiddle-chain polychlorinated alkanes nih.gov
Pseudomonas pavonaceae 170AerobicHaloalkane dehalogenase (DhlA)1,3-dichloroprop-1-ene nih.gov
Erythrobacter sp.AerobicNot specifiedChlorinated Paraffins nih.gov
Castellaniella sp.AerobicNot specifiedChlorinated Paraffins nih.gov
Sulfate-reducing bacteriaAnaerobicAlkylsuccinate synthase (inferred)n-Hexadecane nih.gov
Denitrifying bacteriaAnaerobicAlkylsuccinate synthase (inferred)n-Hexadecane nih.gov
ArchaeaAnaerobicMethyl coenzyme M reductasesShort-chain alkanes mpg.de

Biodegradability Assessment in Aquatic and Terrestrial Systems

Assessing the biodegradability of compounds like this compound is essential for understanding their environmental persistence. As a short-chain chlorinated paraffin (B1166041) (SCCP), it is expected to exhibit properties of persistence and bioaccumulation. epa.gov

Aquatic Systems: In aquatic environments, SCCPs have been detected in water, sediment, and biota. epa.gov Their fate is governed by factors such as water solubility, adsorption to sediment, and microbial activity. Studies on SCCPs show that they are generally resistant to degradation. The rate of biodegradation is influenced by the degree of chlorination; higher chlorine content often leads to lower degradation rates. guidechem.com In estuarine sediments, diverse microbial communities are capable of degrading alkanes under various redox conditions, including sulfate-reducing and methanogenic conditions, suggesting that anaerobic pathways are significant in these environments. nih.gov However, the complexity and recalcitrance of these mixtures mean that complete mineralization is often slow.

Terrestrial Systems: In soil environments, the fate of chlorinated alkanes is influenced by soil type, organic matter content, moisture, and the composition of the soil microbiome. Chlorinated paraffins can be absorbed by plants from soil and water, with evidence of metabolism occurring within plant tissues. guidechem.com Pathways in plants include dechlorination, chlorine rearrangement, and carbon chain cleavage. guidechem.com The presence of specific microbial strains in soil, such as Pseudomonas and Rhodococcus, can facilitate degradation. researchgate.netresearchgate.net However, the high persistence of many chlorinated alkanes means they can remain in the soil for extended periods, posing a risk of leaching into groundwater.

Bioaccumulation and Biotransformation Research

Bioaccumulation refers to the accumulation of a substance in an organism at a rate faster than it can be metabolized or excreted. As a lipophilic (fat-soluble) compound, this compound is expected to bioaccumulate in the fatty tissues of organisms.

Research on SCCPs confirms their bioaccumulative nature. epa.gov They have been detected in a wide range of organisms, including aquatic invertebrates, fish, marine mammals, and birds, often in remote regions like the Arctic. researchgate.netnih.govresearchgate.net The bioaccumulation potential is strongly linked to the compound's octanol-water partition coefficient (Kow); compounds with higher lipophilicity tend to bioaccumulate more readily from water. nih.gov Studies in marine food webs have shown that SCCPs can biomagnify, meaning their concentration increases at successively higher levels in the food chain. acs.org

Biotransformation is the chemical modification of a substance by an organism. While chlorinated alkanes are persistent, biotransformation does occur. Organisms can metabolize these compounds, although often incompletely. Potential biotransformation pathways for chlorinated paraffins include:

Hydroxylation: The addition of a hydroxyl (-OH) group.

Dechlorination: The removal of chlorine atoms.

Carbon chain decomposition: The breaking of the alkane backbone. nih.gov

Evidence suggests that biotransformation can lead to the formation of metabolites, some of which may also be persistent or toxic. For example, the biotransformation of CPs in plants and microorganisms can lead to the formation of lower-chlorinated CPs and other breakdown products like chlorinated alcohols. nih.govguidechem.com The ability of an organism to metabolize these compounds is a key factor influencing the extent of bioaccumulation. nih.gov

ParameterFinding for Analogue Compounds (SCCPs)Implication for this compoundReferences
Bioaccumulation Factor (BAF) Log BAFs for SCCPs in marine biota range from 1.6 to 6.7.High potential for accumulation in aquatic organisms. nih.govacs.org
Biota-Sediment Accumulation Factor (BSAF) BSAFs for SCCPs range from 0.1 to 7.3.Organisms can accumulate the compound from contaminated sediments. acs.org
Trophic Magnification Factor (TMF) TMF for total SCCPs has been measured at >1 (e.g., 2.38), indicating biomagnification.Potential to concentrate up the food chain. acs.org
Key Biotransformation Pathways Hydroxylation, dechlorination, carbon chain decomposition.These pathways are likely involved in its metabolism, if it occurs. nih.gov

Environmental Monitoring and Surveillance Methodologies

The detection and quantification of specific chlorinated alkanes like this compound in environmental matrices (air, water, soil, sediment, and biota) present a significant analytical challenge. This is due to the complexity of chlorinated paraffin mixtures, which can contain thousands of isomers. nih.gov

Standard analytical approaches generally involve several key steps:

Sample Collection and Preparation: This includes extraction of the target analytes from the sample matrix. Common techniques are liquid-liquid extraction (LLE) for water samples and solvent extraction for solid samples like soil, sediment, and biota tissues. researchgate.net Cleanup steps are crucial to remove interfering compounds.

Chromatographic Separation: Gas chromatography (GC) is the most common technique used for separating chlorinated hydrocarbons. epa.gov Given the complexity of these mixtures, high-resolution capillary columns are often required. For less volatile, long-chain compounds, liquid chromatography (LC) is increasingly used. diva-portal.org

Detection and Quantification: Mass spectrometry (MS) is the preferred detection method due to its sensitivity and specificity. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for this purpose. nih.gov High-resolution mass spectrometry (HRMS) is often necessary to distinguish between the numerous isomers and achieve reliable quantification. diva-portal.org

The table below outlines common methodologies used for monitoring chlorinated hydrocarbons in various environmental media.

MatrixExtraction MethodAnalytical TechniqueKey ConsiderationsReferences
Water Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE)GC-MS, LC-MS/MSRemoval of interfering organic matter is critical. researchgate.netepa.gov
Soil/Sediment Soxhlet Extraction, Accelerated Solvent Extraction (ASE)GC-MS, GC-HRMSRequires rigorous cleanup to isolate analytes from complex matrix. nih.gov
Biota (Tissues) Solvent Extraction (often with lipid removal steps)GC-MS, GC-HRMSHigh lipid content can interfere with analysis; requires delipidation steps. nih.govnih.gov
Air Passive Air Sampling (e.g., using polyurethane foam - PUF)GC-HRMSAllows for monitoring of long-range atmospheric transport. researchgate.net

Computational and Theoretical Studies on 1,1,1,3,5 Pentachloropentane

Quantum Chemical Calculations

Electronic Structure and Bonding Analysis

An analysis of the electronic structure of 1,1,1,3,5-pentachloropentane would reveal the distribution of electrons within the molecule and the nature of its chemical bonds. The high electronegativity of the chlorine atoms is expected to induce significant partial positive charges on the carbon atoms to which they are bonded. This charge separation would, in turn, influence the molecule's reactivity and its interactions with other molecules. The carbon-chlorine bonds will exhibit a high degree of ionic character, while the carbon-carbon and carbon-hydrogen bonds will be predominantly covalent.

Conformational Analysis and Isomerism Energetics

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. organicchemistrytutor.comlumenlearning.comchemistrysteps.com For this compound, rotation around the C-C single bonds gives rise to various conformers with different energies. The relative stability of these conformers is governed by steric hindrance and electrostatic interactions between the bulky and electronegative chlorine atoms.

The most stable conformations will seek to minimize these repulsive interactions. For instance, an "anti" conformation, where the large chloroethyl and dichloromethyl groups are positioned as far apart as possible, would be expected to be of lower energy than a "gauche" conformation where they are closer together. libretexts.org Eclipsed conformations, where the substituents on adjacent carbons are aligned, would be the highest in energy due to maximal steric and torsional strain. chemistrysteps.com

Illustrative Conformational Energy Profile:

ConformationDihedral Angle (C2-C3-C4-C5)Relative Energy (kcal/mol)Key Interactions
Anti180°0.0Minimized steric hindrance
Gauche60°1.2Moderate steric interaction
Eclipsed5.0High steric and torsional strain

Note: This table is illustrative and presents hypothetical data based on general principles of conformational analysis.

Spectroscopic Property Prediction (e.g., IR, NMR shifts for structural assignment)

Quantum chemical calculations can predict spectroscopic data that are invaluable for the experimental identification and characterization of this compound.

Infrared (IR) Spectroscopy: Calculations can predict the vibrational frequencies of the molecule, which correspond to the absorption peaks in an IR spectrum. Characteristic peaks would be expected for C-H stretching, C-C stretching, and particularly strong absorptions for the C-Cl stretching modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of the hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei. The chemical shifts are highly sensitive to the local electronic environment, and therefore, the different hydrogen and carbon atoms in this compound would have distinct predicted shifts, aiding in its structural confirmation.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system. bucknell.eduresearchgate.net By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can model the movements and interactions of molecules over time, offering insights into macroscopic properties from their microscopic behavior.

Intermolecular Interactions and Solvation Effects

MD simulations can be used to understand how molecules of this compound interact with each other and with solvent molecules. The polar nature of the C-Cl bonds would lead to significant dipole-dipole interactions between the molecules. In a solvent, the simulation would model how the solvent molecules arrange themselves around the solute, a process known as solvation. The free energy of solvation, a key thermodynamic parameter, can be calculated from these simulations. nih.gov This is crucial for predicting the solubility of the compound in various solvents.

Diffusion and Transport Modeling

By tracking the movement of molecules over the course of a simulation, MD can be used to calculate transport properties such as the diffusion coefficient. The diffusion coefficient is a measure of how quickly a substance spreads through another and is dependent on factors like temperature, viscosity of the medium, and the size and shape of the molecule. For this compound, simulations could model its diffusion in different solvents or as a pure liquid.

Illustrative Diffusion Coefficient Data:

SolventTemperature (K)Predicted Diffusion Coefficient (x 10⁻⁹ m²/s)
Water2980.8
Cyclohexane2981.5
Methanol2981.2

Note: This table contains hypothetical data to illustrate the output of molecular dynamics simulations for diffusion modeling.

Reaction Mechanism Modeling

Transition State Characterization and Activation Energies

A thorough search of scientific literature and chemical databases did not yield any studies that have characterized the transition states or calculated the activation energies for reactions involving this compound. Such studies are crucial for understanding the kinetic feasibility and pathways of its chemical transformations. In principle, computational methods like Density Functional Theory (DFT) or ab initio calculations could be employed to model these parameters, but no such research has been published.

Energy Profiles of Chemical Transformations

Similarly, there is no available research detailing the energy profiles of chemical transformations for this compound. Energy profiles, which map the energy of a system as it proceeds along a reaction coordinate, are fundamental to understanding reaction thermodynamics and kinetics. Without experimental or theoretical data, it is not possible to construct these profiles.

Structure-Reactivity Relationship Prediction

No quantitative structure-reactivity relationship (QSAR) studies or other predictive models for the reactivity of this compound were found. Such studies would typically correlate the molecular structure of the compound with its observed chemical reactivity, but the foundational reactivity data for this specific molecule is lacking.

Predictive Modeling of Environmental Fate Parameters

There are no specific predictive models for the environmental fate of this compound. General predictive tools for environmental fate exist, but they have not been specifically applied to or validated for this compound in the available literature. Therefore, its persistence, bioaccumulation potential, and mobility in various environmental compartments have not been computationally assessed.

Emerging Research Avenues and Future Directions in 1,1,1,3,5 Pentachloropentane Studies

Development of Novel and Sustainable Synthetic Routes

Traditional methods for the synthesis of chlorinated alkanes often involve harsh conditions and the use of toxic reagents like elemental chlorine or phosgene (B1210022) derivatives. Modern synthetic chemistry is increasingly focused on "green" and sustainable alternatives. Future research into the synthesis of 1,1,1,3,5-pentachloropentane will likely focus on developing routes that are more environmentally benign and efficient.

Key research directions include:

Catalytic C-H Chlorination: Developing selective catalysts that can precisely chlorinate a pentane (B18724) backbone at the desired positions (1, 3, and 5) while minimizing the formation of other isomers and over-chlorinated byproducts.

Telomerization Reactions: Investigating controlled telomerization reactions, such as the addition of carbon tetrachloride to vinyl chloride, which has been studied for the synthesis of 1,1,1,3,3-pentachloropropane. researchgate.net Adapting such processes could offer a pathway to this compound, but would require significant optimization of catalysts, reaction conditions, and starting materials. researchgate.net

Phosgene-Free Methods: Exploring synthetic strategies that avoid highly toxic reagents is a major goal in sustainable chemistry. researchgate.netrsc.org Research could focus on alternative chlorinating agents or novel reaction pathways that offer improved safety profiles.

Flow Chemistry: Utilizing continuous flow reactors could provide better control over reaction parameters like temperature and pressure, potentially leading to higher yields and selectivity while enhancing the safety of handling reactive intermediates.

Exploration of Advanced Applications in Specialized Chemical Technologies

Currently, there are no well-documented large-scale applications for this compound. However, the properties of related polychlorinated compounds suggest potential uses in specialized fields. Polychlorinated biphenyls (PCBs) and other chlorinated hydrocarbons have historically been used for their chemical stability, non-flammability, and electrical insulating properties in applications such as:

Dielectric fluids in transformers and capacitors researchgate.netepa.gov

Flame retardants nih.gov

Plasticizers in paints, plastics, and sealants researchgate.netnih.gov

Hydraulic and heat transfer fluids researchgate.networdpress.com

Future research could explore whether this compound possesses a unique profile of properties that would make it a candidate for high-value, specialized applications where its performance justifies the complexity of its synthesis and handling. This would necessitate a thorough evaluation of its physicochemical properties, stability, and material compatibility. Given the environmental persistence and potential toxicity associated with chlorinated hydrocarbons, any exploration of new applications must be coupled with rigorous environmental and toxicological assessments. ontosight.ai

Refinements in Environmental Remediation and Decontamination Strategies

Groundwater and soil contamination by chlorinated hydrocarbons is a significant environmental challenge. nih.govnih.gov While specific remediation strategies for this compound are not documented, a wealth of research on similar contaminants provides a strong foundation for future work. The goal is to refine existing technologies to make them more efficient, cost-effective, and sustainable.

Remediation TechnologyMechanismPotential Refinements for Chlorinated Alkanes
Enhanced Reductive Dechlorination (ERD) Microbes are stimulated with an electron donor (e.g., organic substrates) to sequentially replace chlorine atoms with hydrogen under anaerobic conditions. epa.govfrtr.govBioaugmentation with specific microbial consortia known to degrade chloroalkanes; optimizing the delivery of electron donors. siremlab.com
In-Situ Chemical Oxidation (ISCO) Strong oxidizing agents (e.g., persulfate, permanganate) are injected into the subsurface to chemically destroy contaminants. nih.govDevelopment of novel activation methods (e.g., thermal-alkali activation of persulfate) to enhance degradation efficiency and minimize side reactions. nih.gov
Biopolymer-Stabilized Nanoscale Zero-Valent Iron (NZVI) NZVI particles chemically reduce chlorinated compounds. Stabilization with biopolymers enhances transport in groundwater. acs.orgImproving the loading of NZVI on support materials like halloysite (B83129) nanotubes to increase reactivity and longevity in the subsurface. acs.org
Dual-Phase Vacuum Extraction A vacuum is applied to extract contaminants simultaneously from both soil vapor and groundwater. emerald.comOptimization for sites with complex geology, such as fine clayey soils, and for co-contaminated sites with both volatile and semi-volatile compounds. emerald.com

Future research should focus on determining which of these methods, or combinations thereof, are most effective for the specific chemical structure of this compound. This includes studying its degradation pathways, potential for forming toxic byproducts, and susceptibility to different microbial and chemical treatments.

Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry

Key applications of AI in this context include:

Property Prediction: ML models can be trained on datasets of known chlorinated hydrocarbons to predict the physicochemical properties, environmental fate, and potential toxicity of this compound. chemrxiv.orgacs.org This can guide experimental work and risk assessment.

Synthesis Planning: AI algorithms can analyze vast reaction databases to suggest novel and efficient synthetic routes, potentially accelerating the development of sustainable production methods. drugtargetreview.com

Generative Design: AI can generate novel molecular structures with desired properties. neurosciencenews.comnih.gov This could be used to design alternative compounds that fulfill a specific function but have a better environmental profile.

Data Analysis: Machine learning can help interpret complex data from environmental monitoring and remediation studies, identifying patterns and correlations that might be missed by traditional analysis. biorxiv.orgbiorxiv.org

The development of specialized datasets for chlorinated compounds is crucial for training accurate ML models that can effectively guide research in this area. biorxiv.orgbiorxiv.org

Interdisciplinary Research Collaborations for Comprehensive Understanding

A complete understanding of this compound—from its synthesis to its environmental impact and potential applications—cannot be achieved within a single discipline. An interdisciplinary approach is essential. lu.se Collaboration among experts in various fields will be critical to building a comprehensive knowledge base.

DisciplineContribution to Research
Synthetic Chemistry Designs and optimizes efficient and sustainable methods for producing the compound. rsc.org
Analytical Chemistry Develops precise methods for detecting and quantifying the compound and its degradation products in complex environmental matrices.
Environmental Science & Engineering Studies the fate, transport, and remediation of the compound in soil, water, and air. nih.govacs.org
Microbiology Identifies and engineers microorganisms capable of biodegrading the compound. lu.se
Toxicology Assesses the potential health risks to humans and ecosystems.
Computational Chemistry & Data Science Uses modeling and AI to predict properties, design syntheses, and analyze complex datasets. alchemy.cloudacs.org
Geology & Hydrogeology Characterizes subsurface conditions to understand contaminant migration and design effective in-situ remediation strategies. lu.se

By fostering collaboration, researchers can more effectively address the challenges associated with studying and managing chlorinated hydrocarbons like this compound.

Q & A

Q. What are the recommended analytical methods for quantifying 1,1,1,3,5-Pentachloropentane in environmental samples?

Gas chromatography-mass spectrometry (GC-MS) with isotope-labeled internal standards (e.g., 13C^{13}\text{C}-labeled analogs) is preferred for accurate quantification. Use non-polar capillary columns (e.g., DB-5MS) to resolve isomers. Calibrate with certified reference materials (CRMs) prepared in isooctane or toluene-nonane mixtures to match matrix effects . Detection limits typically range from 0.1–1.0 µg/L, depending on sample cleanup efficiency.

Q. How should researchers prepare and validate standard solutions of this compound for calibration?

  • Preparation : Dilute stock solutions (e.g., 100 µg/mL in isooctane) gravimetrically under inert atmospheres to avoid volatilization.
  • Validation : Confirm stability via repeated analysis over 72 hours; monitor degradation using UV-Vis or GC-MS. Include a 13C^{13}\text{C}-labeled surrogate to correct for recovery losses during extraction .
  • Documentation : Adhere to the "Chemical Review Act" for handling "first specific chemical substances," including mandatory confirmation certificates for regulated use .

Q. What safety protocols are critical when synthesizing or handling this compound?

  • Use fume hoods and PPE (nitrile gloves, goggles) to prevent inhalation or dermal exposure.
  • Store in sealed, corrosion-resistant containers away from light.
  • Follow first-aid measures for chlorinated hydrocarbons: flush skin/eyes with water, provide fresh air if inhaled, and seek immediate medical consultation .

Advanced Research Questions

Q. How can isomer-specific discrepancies in environmental fate data for this compound be resolved?

  • Hypothesis Testing : Compare degradation rates of isomers under controlled conditions (e.g., UV exposure, microbial activity).
  • Data Reconciliation : Apply principal component analysis (PCA) to identify outliers in datasets, and validate findings using high-resolution mass spectrometry (HRMS) .
  • Case Study : A 2022 study on pentachlorobiphenyls found that isomer-specific photolysis rates varied by 30% due to steric effects; similar methodologies can be adapted .

Q. What experimental designs optimize the synthesis of this compound while minimizing byproducts?

  • Stepwise Chlorination : Use radical-initiated chlorination with Cl2\text{Cl}_2 under UV light, monitoring intermediate products via inline FTIR.
  • Byproduct Mitigation : Introduce scavengers (e.g., cyclohexane) to quench excess chlorine radicals.
  • Patent Insights : A 2003 patent achieved 85% purity by controlling reaction stoichiometry and temperature (60–80°C) .

Q. How do computational models predict the thermodynamic properties of this compound, and what are their limitations?

  • Methods : Density Functional Theory (DFT) calculates enthalpy of formation (ΔfH\Delta_fH^\circ) and bond dissociation energies. Compare results with experimental data from NIST Chemistry WebBook .
  • Limitations : Models often underestimate steric strain in polychlorinated alkanes. Validate predictions using bomb calorimetry or gas-phase IR spectra .

Q. What strategies address contradictions in ecotoxicity data across studies?

  • Meta-Analysis : Pool data from OECD 207 (earthworm toxicity) and OECD 201 (algal growth inhibition) tests, adjusting for variables like organic carbon content.
  • Open Data Practices : Share raw datasets in repositories like the European Open Science Cloud to enable cross-validation .
  • Example : A 2016 review resolved discrepancies in pentachlorobenzene toxicity by standardizing test organisms and exposure durations .

Methodological Guidance for Data Contradictions

  • Root-Cause Analysis : Use Ishikawa diagrams to trace data inconsistencies to sources (e.g., instrumental drift, matrix interference) .
  • Reproducibility Checks : Replicate studies with independent labs using harmonized protocols (e.g., EPA SW-846 for extraction) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.